molecular formula C12H8F2N4O2 B2824314 3-(3,4-Difluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775530-68-1

3-(3,4-Difluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2824314
CAS RN: 1775530-68-1
M. Wt: 278.219
InChI Key: KDLXXBACWMPOPQ-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .

. It may be used in the preparation of (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO, with an average mass of 155.102 Da and a mono-isotopic mass of 155.018265 Da .


Physical And Chemical Properties Analysis

3,4-Difluorophenyl isocyanate is a liquid at 20°C. It has a boiling point of 85°C/30 mmHg, a flash point of 63°C, and a specific gravity of 1.34 at 20/20°C. It should be stored under inert gas at a temperature of 0-10°C .

Safety and Hazards

This compound is toxic if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation. It is combustible and should be stored in a well-ventilated place, away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-(3,4-difluorophenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4O2/c1-2-9-15-11(19-17-9)12-16-10(18-20-12)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLXXBACWMPOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)-3'-ethyl-5,5'-bi-1,2,4-oxadiazole

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